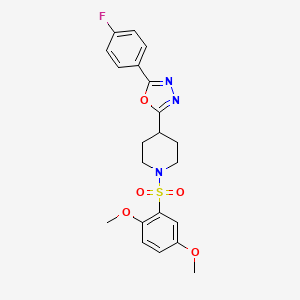

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Description

This compound is a 1,3,4-oxadiazole derivative featuring a piperidin-4-yl moiety linked via a sulfonyl group to a 2,5-dimethoxyphenyl ring and a 4-fluorophenyl substituent at the 5-position. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including antibacterial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c1-28-17-7-8-18(29-2)19(13-17)31(26,27)25-11-9-15(10-12-25)21-24-23-20(30-21)14-3-5-16(22)6-4-14/h3-8,13,15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNXHODSLPCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The process often includes:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity

1,3,4-oxadiazole derivatives with sulfone and fluorophenyl groups exhibit notable antibacterial effects, particularly against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight.

Key Observations :

- The methylsulfonyl-fluorophenyl derivative (EC₅₀ = 9.89 μg/mL) shows stronger antibacterial activity than bismerthiazol, likely due to electron-withdrawing sulfonyl groups enhancing reactive oxygen species (ROS) generation in pathogens .

- Substitution with a fluorobenzyl group (EC₅₀ = 1.23 μg/mL) further improves activity, suggesting alkyl chain flexibility aids in penetrating bacterial membranes .

Anticancer and Anti-Inflammatory Activity

Key Observations :

Biological Activity

The compound 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉F N₄O₄S

- Molecular Weight : 397.5 g/mol

- CAS Number : 1705037-47-3

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine and sulfonyl groups enhances binding affinity and specificity towards these targets. The 2,5-dimethoxyphenyl group may also influence the pharmacokinetic properties of the compound.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular:

- Compounds containing the oxadiazole ring have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

- The compound's structure allows for effective binding to bacterial proteins, enhancing its antimicrobial efficacy .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

- In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistically, these compounds may induce apoptosis through pathways involving p53 activation and caspase cleavage .

Neuroprotective Effects

Emerging research suggests that some oxadiazole derivatives may possess neuroprotective properties:

- Certain compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary

Case Studies

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The most active derivative showed an IC50 comparable to Tamoxifen, a standard treatment for breast cancer. This compound induced significant apoptosis through enhanced expression of p53 and activation of caspase pathways .

- Antimicrobial Potency : Another investigation focused on the antimicrobial activity of various oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The most promising compounds demonstrated MIC values as low as 4 µM against drug-resistant strains, suggesting potential for development as new antimycobacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.